molecular formula C19H23BBrNO2 B1429088 N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1312789-54-0

N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B1429088
CAS No.: 1312789-54-0
M. Wt: 388.1 g/mol
InChI Key: YYIRXMMVMXNVLM-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C19H23BBrNO2 and its molecular weight is 388.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Crystallographic Studies

    • N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been synthesized and structurally characterized through spectroscopy and X-ray diffraction. The molecular structure was optimized using Density Functional Theory (DFT) calculations and showed consistency with the crystal structure determined by X-ray single crystal diffraction (Qing-mei Wu et al., 2021).
    • A similar study also confirmed the structure of a closely related compound through spectroscopic methods and X-ray diffraction, with DFT calculations providing insight into the molecular electrostatic potential and frontier molecular orbitals (Z. Yang et al., 2021).
  • Fluorescence Probes and Hydrogen Peroxide Detection

    • Boronate ester fluorescence probes, including compounds similar to this compound, have been synthesized for detecting hydrogen peroxide (H2O2). These compounds exhibited varied fluorescence responses towards H2O2, demonstrating the potential of such compounds in sensing applications (Emma V Lampard et al., 2018).
  • Polyurethane Cationomers and Fluorescent Properties

    • Compounds with structures related to this compound have been synthesized for use in polymeric films with fluorescent properties. These compounds were shown to exhibit unique photochromic mechanisms (E. Buruianǎ et al., 2005).
  • Electrochromic Cells and Polymer Chemistry

    • New electrochromic polymers containing units similar to the compound have been developed for applications in electrochromic cells. These polymers, synthesized via the Suzuki−Miyaura cross-coupling reaction, showed potential for use in new types of electrochromic devices (S. Beaupré et al., 2006).
  • Advanced Nanoparticle and Polymer Applications

    • Research on heterodifunctional polyfluorenes, which utilize bromo and boronate functional groups akin to those in the compound of interest, has demonstrated the creation of nanoparticles with high fluorescence emission. These findings highlight the utility of such compounds in the development of advanced materials with unique optical properties (Christoph S. Fischer et al., 2013).

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BBrNO2/c1-18(2)19(3,4)24-20(23-18)15-8-10-17(11-9-15)22-13-14-6-5-7-16(21)12-14/h5-12,22H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIRXMMVMXNVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 g) and 3-bromobenzaldehyde (0.93 g) were dissolved in methanol (15 mL) and to the resultant solution, sodium triacetoxyborohydride (1.2 g) was added, followed by stirring the resultant reaction mixture at room temperature for 2 hours. To the reaction mixture, 3-bromobenzaldehyde (0.17 g) and sodium triacetoxyborohydride (0.6 g) were further added, and the reaction mixture was stirred further for 1.5 hours. To the resultant reaction mixture, a saturated ammonium chloride aqueous solution was added, and the reaction mixture was extracted with ethyl acetate. The organic phase was washed with saturated saline and was dried over anhydrous sodium sulfate. From the organic phase, the solvent was distilled off under reduced pressure, and the resultant residue was purified by silica gel column chromatography (eluate; n-hexane:ethyl acetate 30:1 to 10:1) to obtain the subject compound (0.67 g) as a colorless oil.
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1 g
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0.93 g
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1.2 g
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reactant
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15 mL
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solvent
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resultant solution
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0 (± 1) mol
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solvent
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0.17 g
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0.6 g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 6
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N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.